An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a sterically hindered cyclic diene. The document details its physical and spectral characteristics, synthesis, and key chemical reactions, including its role as a ligand precursor in organometallic chemistry and its participation in cycloaddition reactions. Experimental protocols for its synthesis and representative reactions are provided to facilitate its application in research and development.
Introduction
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a substituted cyclopentadiene characterized by the presence of four phenyl groups on the diene ring. This substitution pattern imparts significant steric bulk, influencing its reactivity and the stability of its derivatives. It is a valuable building block in organic synthesis and a precursor to the tetraphenylcyclopentadienyl (Cp') ligand, which is instrumental in the formation of various organometallic complexes. This guide aims to be a thorough resource for professionals utilizing this compound in their scientific endeavors.
Physical and Chemical Properties
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a light yellow to beige powder at room temperature.[1] It is soluble in organic solvents such as toluene, benzene, and methanol, but insoluble in water.[1]
Table 1: Physical and Chemical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂ | [1] |
| Molar Mass | 370.48 g/mol | [1] |
| Appearance | Light yellow to beige powder | [1] |
| Melting Point | 180-182 °C | [1] |
| Solubility | Soluble in toluene, benzene, methanol; Insoluble in water | [1] |
| CAS Number | 15570-45-3 | [1] |
Spectral Data
The spectral data of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene are crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene in CDCl₃ is expected to show signals corresponding to the phenyl protons and the protons on the cyclopentadiene ring. Due to the complex overlapping signals from the four phenyl groups, the aromatic region (typically δ 7.0-7.5 ppm) will be complex. The protons on the cyclopentadiene ring will appear as distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the carbons of the four phenyl rings and the five carbons of the cyclopentadiene ring.
Table 2: Spectral Data of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
| Technique | Key Features and Assignments |
| ¹H NMR | Complex multiplets in the aromatic region for phenyl protons. Distinct signals for the cyclopentadienyl protons. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons. Signals for the sp² and sp³ hybridized carbons of the cyclopentadiene ring. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic protons. C=C stretching for aromatic rings and the diene system. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the conjugated diene and aromatic systems. |
Note: Detailed peak lists and spectra can be found in various chemical databases.
Synthesis
The synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene is typically achieved through a two-step process starting from the condensation of benzil and dibenzyl ketone to form tetraphenylcyclopentadienone, followed by the reduction of the ketone.
Synthesis of Tetraphenylcyclopentadienone
This synthesis involves a base-catalyzed aldol condensation.
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Materials: Benzil, dibenzyl ketone, absolute ethanol, potassium hydroxide.
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Procedure:
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In a round-bottom flask, dissolve benzil (0.1 mol) and dibenzyl ketone (0.1 mol) in hot absolute ethanol (150 mL).
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While the solution is near its boiling point, add a solution of potassium hydroxide (3 g) in ethanol (15 mL) portion-wise.
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Reflux the mixture for 15 minutes, during which a deep purple precipitate of tetraphenylcyclopentadienone will form.
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Cool the mixture in an ice bath to complete the crystallization.
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Collect the crystals by vacuum filtration and wash with cold ethanol.
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The product can be recrystallized from a mixture of ethanol and benzene.
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Logical Relationship: Synthesis of Tetraphenylcyclopentadienone
Caption: Aldol condensation pathway for the synthesis of tetraphenylcyclopentadienone.
Reduction of Tetraphenylcyclopentadienone
The reduction of the carbonyl group of tetraphenylcyclopentadienone yields 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
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Materials: Tetraphenylcyclopentadienone, ethanol, sodium borohydride, water, hydrochloric acid.
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Procedure:
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Dissolve tetraphenylcyclopentadienone in ethanol in a suitable flask.
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Carefully add sodium borohydride in small portions with stirring. The reaction is exothermic.
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After the addition is complete, continue stirring at room temperature for 20 minutes.
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Cool the reaction mixture in an ice bath and cautiously add water, followed by dilute hydrochloric acid to neutralize the excess reagent.
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The product, 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, will precipitate and can be collected by filtration, washed with water, and dried.
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Experimental Workflow: Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Caption: Workflow for the reduction of tetraphenylcyclopentadienone.
Chemical Reactivity
Diels-Alder Reactions
As a diene, 1,2,3,4-tetraphenyl-1,3-cyclopentadiene can undergo Diels-Alder reactions with various dienophiles to form substituted norbornene derivatives. The bulky phenyl groups can influence the stereoselectivity of the reaction.
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Materials: 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, maleic anhydride, ethyl acetate, ligroin (petroleum ether).
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Procedure:
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Dissolve maleic anhydride in ethyl acetate, and then add ligroin.
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Add a solution of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene in a suitable solvent to the maleic anhydride solution.
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The reaction mixture is typically stirred at room temperature or gently heated to promote the cycloaddition.
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The resulting Diels-Alder adduct can be isolated by crystallization.
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Signaling Pathway: Diels-Alder Reaction
